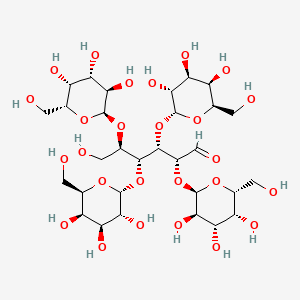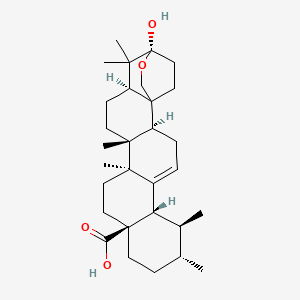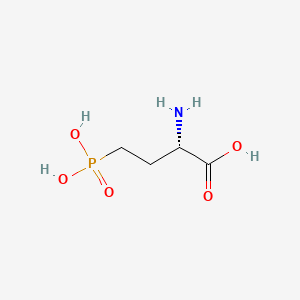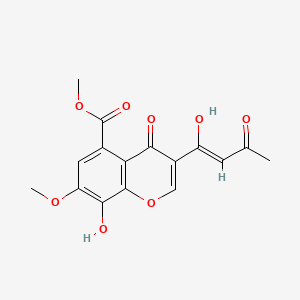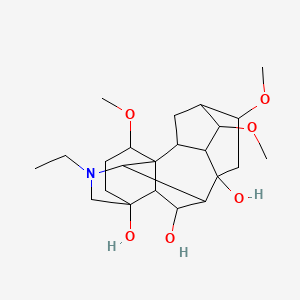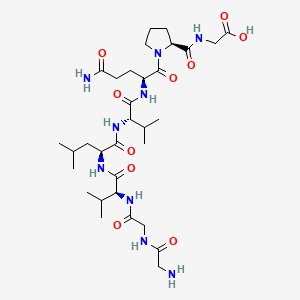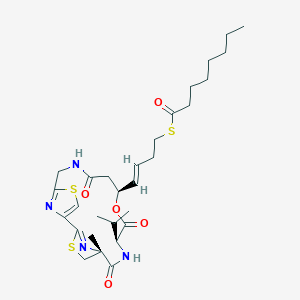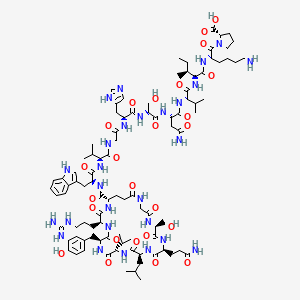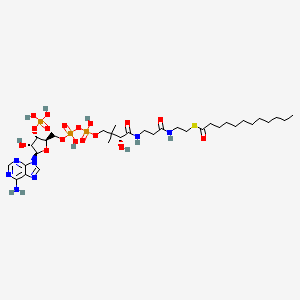
Lauroyl-CoA
Vue d'ensemble
Description
Lauroyl-CoA is a chemical compound often used in laboratory investigations . It is a coenzyme A, S-dodecanoate, also known as Lauroyl-coenzyme A, dodecanoyl-coenzyme A, C12:0-CoA, Dodecyl-CoA .
Synthesis Analysis
This compound is involved in lipid metabolism and is used as an intermediate in lipid biosynthesis and fatty acid transport . It is synthesized from various saturated medium-chain fatty acids, with lauric acid being the most suitable substrate for these enzymes . The product of lauroyl CoA was identified with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) .
Chemical Reactions Analysis
This compound is involved in various metabolic pathways. For instance, it plays a role in the beta-oxidation spiral, a process that breaks down fatty acids . It is also a substrate for FAM34A proteins and a product of firefly luciferase .
Applications De Recherche Scientifique
Lauroyl-CoA dans la recherche scientifique
This compound, également connu sous le nom de lauroyl coenzyme A, est un acyl-CoA à chaîne moyenne impliqué dans divers processus métaboliques. Vous trouverez ci-dessous des sections détaillées mettant en évidence ses applications uniques dans la recherche scientifique :
Métabolisme et biosynthèse des lipides : this compound joue un rôle crucial dans le métabolisme des lipides, servant d’intermédiaire dans la biosynthèse des lipides. Il est impliqué dans le processus catabolique où l’activité lipolytique augmente, ce qui entraîne une diminution de la teneur en lipides neutres .
Substrat pour les interactions protéiques : Il agit comme un substrat pour des protéines spécifiques telles que FAM34A et est un produit de la luciférase de la luciole, indiquant son importance dans les réactions enzymatiques au sein des systèmes biologiques .
Oxydation des acides gras (FAO) : Dans le processus de FAO, this compound est impliqué dans l’activation et la dégradation subséquente des acides gras, ce qui est essentiel pour la production d’énergie au sein des cellules .
Production de corps cétoniques : Pendant la FAO, this compound peut être converti en corps cétoniques, qui sont des sources d’énergie vitales pour les tissus situés en dehors du foie .
Homéostasie lipidique systémique : this compound est également impliqué dans la régulation de l’homéostasie lipidique systémique en influençant la maturation des lipoprotéines et leur sécrétion dans la circulation .
Quantification et découverte du groupe acyle : Son rôle central dans la biosynthèse des acides gras en fait une molécule clé pour l’analyse quantitative du métabolisme des lipides, aidant à comprendre la dynamique des groupes acyles au sein des cellules .
Mécanisme D'action
Lauroyl-CoA, also known as Dodecanoyl-Coenzyme A or C12-CoA, is a medium-chain fatty acyl-CoA that plays a crucial role in lipid metabolism .
Target of Action
This compound primarily targets enzymes involved in lipid metabolism. It acts as a substrate for Long chain fatty acyl-CoA synthetase and FAM34A proteins . These enzymes play a vital role in the breakdown of complex fatty acids and intermediary metabolism .
Mode of Action
This compound interacts with its targets by serving as an acyl group carrier . It is involved in the formation of fatty acyl-CoA through a two-step process proceeding via an intermediate in lipid metabolism . This interaction results in changes in the functionality of the targeted enzymes, thereby influencing lipid biosynthesis and fatty acid transport .
Biochemical Pathways
This compound is involved in the β-oxidation pathway, a repetitive four-step sequence of reactions that leads to the degradation of fatty acids . Each passage along this pathway results in the cleavage of an acetyl group from the end of the fatty-acid chain . As each acetyl group is produced, it enters the citric acid cycle and is further degraded .
Pharmacokinetics
It is known that this compound is used as an intermediate in lipid metabolism, suggesting that it is metabolized in the body .
Result of Action
The action of this compound results in the production of acetyl-CoA, a crucial molecule in metabolism . The levels of this compound and its direct downstream products increase after certain treatments, indicating its role in metabolic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be −20°C , suggesting that temperature can affect its stability.
Orientations Futures
Research on Lauroyl-CoA and its role in various metabolic processes is ongoing. For instance, studies have explored its role in lipid remodeling and its influence on the composition of Camelina sativa leaves . Another study has highlighted the potential of using this compound in the synthesis of CoA esters .
Analyse Biochimique
Biochemical Properties
Lauroyl coenzyme A is a substrate for various enzymes, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . This process is essential for breaking down fatty acids into acetyl-CoA, allowing the production of energy from fats . The specific MCAD activity of the wild type using Lauroyl-CoA as substrate is approximately 25% of that with decanoyl-CoA .
Cellular Effects
In the cellular context, Lauroyl coenzyme A influences cell function by participating in fatty acid metabolism. It is involved in the first step of mitochondrial beta-oxidation, a process that is especially relevant in times of higher energy demand through physical exercise or during infectious diseases . This process can lead to symptoms such as hypoglycemia, hepatomegaly, or, in severe cases, lethal liver failure if disrupted .
Molecular Mechanism
Lauroyl coenzyme A exerts its effects at the molecular level primarily through its role in the enzymatic process of beta-oxidation. It serves as a substrate for the enzyme MCAD, which removes one hydrogen from C-2 and C-3 of the straight-chain fatty acyl-CoA thioester, resulting in the formation of trans-2-enoyl-CoA . This is the first step in the beta-oxidation of medium-chain fatty acids .
Metabolic Pathways
Lauroyl coenzyme A is involved in the metabolic pathway of mitochondrial beta-oxidation of long-chain saturated fatty acids . This pathway is responsible for breaking down fatty acids into acetyl-CoA, which can then be used in the citric acid cycle to produce energy .
Subcellular Localization
Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXGHLSVALICC-GMHMEAMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211483 | |
| Record name | Lauroyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lauroyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6244-92-4 | |
| Record name | Lauroyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6244-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauroyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lauroyl-CoA influence fatty acid biosynthesis?
A1: this compound can stimulate fatty acid biosynthesis by activating acetyl-coenzyme A carboxylase, a key regulatory enzyme in the pathway. [] This activation leads to increased production of malonyl-CoA, a substrate for fatty acid elongation. []
Q2: What role does this compound play in fatty acid elongation?
A2: this compound serves as a primer substrate for fatty acid elongation systems, particularly in microorganisms. [] These systems utilize this compound and malonyl-CoA to synthesize longer-chain fatty acids. [, ]
Q3: Can this compound be metabolized through β-oxidation?
A3: Yes, this compound is a substrate for β-oxidation, primarily within peroxisomes. [, , ] Peroxisomal this compound oxidase, a key enzyme in this pathway, catalyzes the oxidation of this compound. [, , ]
Q4: What are the implications of this compound metabolism in transgenic plants?
A4: In transgenic oil-seed rape expressing lauroyl–acyl carrier protein thioesterase, this compound metabolism is altered. This alteration leads to increased this compound oxidase activity and induction of β-oxidation and the glyoxylate cycle. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C36H62N7O17P3S. Its molecular weight is 926.87 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic analysis, studies often utilize techniques like mass spectrometry to identify and quantify this compound and its derivatives. [, , ]
Q7: How does this compound behave under different experimental conditions?
A7: The research highlights the importance of factors like pH, temperature, and presence of cofactors in influencing this compound’s activity in enzymatic reactions. [, , , ]
Q8: What enzymes utilize this compound as a substrate?
A8: this compound serves as a substrate for various enzymes including: - Acyl-CoA oxidases (specifically this compound oxidase) [, , ] - Acyl-CoA:lysophosphatidylglycerol acyltransferases (LPGATs) [] - Diacylglycerol acyltransferases (DGATs) [, ] - Fatty acyl-CoA reductases [] - α-Oxoamine synthases []
Q9: How does the chain length of the acyl-CoA substrate influence enzyme activity?
A9: Research demonstrates that enzymes often exhibit chain length specificity. For instance, some acyl-CoA oxidases show higher activity with this compound compared to longer-chain acyl-CoAs. [] Similarly, certain lysophosphatidate acyltransferases display distinct preferences for this compound over other acyl-CoAs. [, , , ]
Q10: Have computational methods been applied to study this compound interactions?
A10: While the provided research primarily focuses on experimental approaches, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to investigate this compound's interactions with enzymes and other biomolecules. These methods can provide valuable insights into binding affinities, structural dynamics, and reaction mechanisms.
Q11: How do structural modifications of this compound affect its activity?
A11: Modifying the acyl chain length significantly influences this compound’s interaction with enzymes, affecting substrate binding and catalytic activity. [, , ] For example, substituting this compound with palmitoyl-CoA or removing the 3′-phosphate group from CoA can alter the binding affinity and catalytic efficiency of enzymes like myristoyl-CoA:protein N-myristoyltransferase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



